
Parecoxib Regio Isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parecoxib regio isomer is a derivative of parecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Parecoxib is commonly used as an anti-inflammatory agent and is known for its effectiveness in managing postoperative pain. The regio isomer of parecoxib refers to a compound with the same molecular formula but with a different arrangement of atoms, leading to distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of parecoxib regio isomers typically involves the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride . This reaction is carried out under mild conditions, allowing for the formation of 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods
Industrial production of parecoxib regio isomers may involve large-scale cyclocondensation reactions using β-enamino diketones and hydroxylamine hydrochloride. The reaction conditions are optimized to ensure high yield and purity of the desired isomer. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to separate and purify the regio isomers .
Análisis De Reacciones Químicas
Types of Reactions
Parecoxib regio isomers undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce different substituents on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-butyllithium . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired regioselectivity.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can have different pharmacological properties depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Parecoxib regio isomers have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of other heterocyclic compounds.
Biology: Studied for their potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Investigated for their use in managing pain and inflammation, particularly in postoperative settings.
Mecanismo De Acción
Parecoxib regio isomers exert their effects by selectively inhibiting the COX-2 enzyme, which is involved in the biosynthesis of prostaglandins . By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . The molecular targets include the active site of the COX-2 enzyme, where the isoxazole ring interacts with key amino acid residues .
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Valdecoxib: The active metabolite of parecoxib, also a selective COX-2 inhibitor.
Uniqueness
Parecoxib regio isomers are unique due to their specific arrangement of atoms, which can lead to different pharmacological profiles compared to other COX-2 inhibitors. The regioselectivity in their synthesis allows for the production of isomers with distinct properties, potentially offering advantages in terms of efficacy and safety .
Propiedades
Fórmula molecular |
C19H18N2O4S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-[4-(5-methyl-4-phenyl-1,2-oxazol-3-yl)phenyl]sulfonylpropanamide |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-15(10-12-16)19-18(13(2)25-20-19)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22) |
Clave InChI |
QCUMXPUCVFBESN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=C2C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



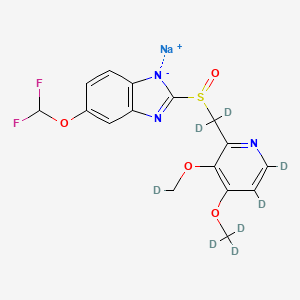
![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)
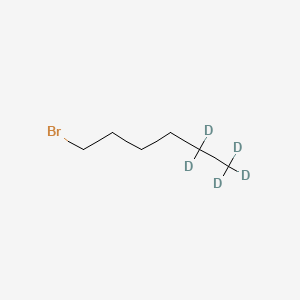


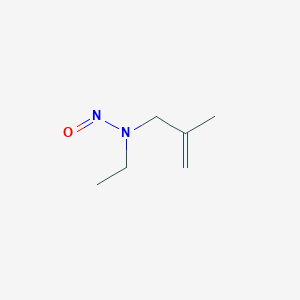
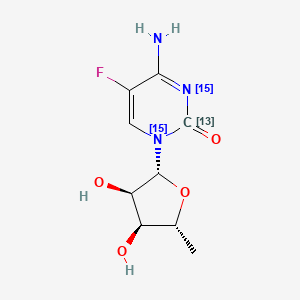
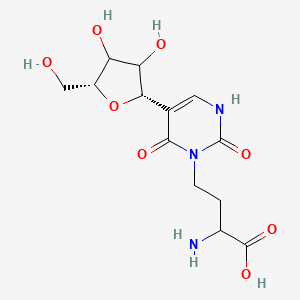

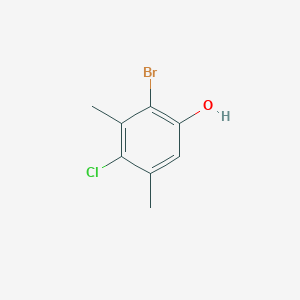


![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)
